3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide

Overview

Description

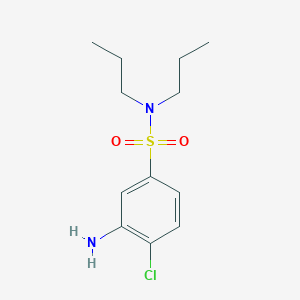

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H19ClN2O2S. It is a derivative of benzenesulfonamide, featuring an amino group (-NH2) and a chloro group (-Cl) on the benzene ring, as well as two propyl groups (-C3H7) attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide typically involves the following steps:

Benzene Sulfonation: Benzene is first sulfonated to produce benzenesulfonic acid.

Chlorination: The benzenesulfonic acid undergoes chlorination to introduce the chloro group, resulting in 4-chlorobenzenesulfonic acid.

Amination: The chloro group is then substituted with an amino group to form 4-chloroaniline.

N-Propyl Derivatization: Finally, the amino group is reacted with propyl chloride to yield this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso derivatives.

Reduction: The chloro group can be reduced to form aniline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the chloro and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitrous acid (HNO2).

Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.

Substitution: Nucleophiles like ammonia (NH3) and alkyl halides are employed.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide is compared with other similar compounds, such as:

4-Amino-N,N-dipropylbenzenesulfonamide: Similar structure but lacks the chloro group.

3-Amino-4-chlorobenzenesulfonamide: Similar structure but lacks the N,N-dipropyl groups.

N,N-Dipropylbenzenesulfonamide: Lacks both the amino and chloro groups.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Biological Activity

3-Amino-4-chloro-N,N-dipropylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as carbonic anhydrase (CA) and cysteine proteases, which are crucial in various physiological and pathological processes. Inhibition of CA can lead to therapeutic effects in conditions like glaucoma and heart failure .

- Antimicrobial Activity : Similar to other sulfonamides, this compound exhibits antimicrobial properties by interfering with bacterial folate synthesis. This mechanism is pivotal in treating bacterial infections .

This compound displays several important biochemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₂O₂S |

| Molecular Weight | 270.76 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 2.1 |

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Proliferation : Studies have indicated that this compound can modulate cell cycle progression, potentially leading to altered cell growth rates in cancer cells.

- Apoptosis Induction : The compound has been observed to influence apoptotic pathways, promoting cell death in certain cancer types through caspase activation.

Case Studies

- Anticancer Activity : A study on the effects of sulfonamide derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating its effectiveness as an antimicrobial agent .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (1-10 µM), the compound shows minimal toxicity while effectively inhibiting bacterial growth.

- High Doses : Higher concentrations (above 50 µM) can lead to cytotoxic effects on mammalian cells, emphasizing the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound undergoes metabolic transformations primarily via cytochrome P450 enzymes. It can influence the metabolism of other drugs, suggesting potential drug-drug interactions when used in combination therapies .

Properties

IUPAC Name |

3-amino-4-chloro-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMWAASMUQCGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.